
Ácido 6-(isopropiltio)piridina-3-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropylthio)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropylthio group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
6-(Isopropylthio)pyridine-3-boronic acid has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylthio)pyridine-3-boronic acid typically involves the lithiation of 6-(isopropylthio)pyridine followed by borylation. A common method includes the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) as a base and triisopropylborate as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 6-(Isopropylthio)pyridine-3-boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors to enhance reaction rates and yields, as well as the recycling of reagents to minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
6-(Isopropylthio)pyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The isopropylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.
Oxidation: Pyridine-3-boronic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 6-(Isopropylthio)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-boronic acid: Lacks the isopropylthio group, making it less hydrophobic and potentially less reactive in certain contexts.
6-(Methylthio)pyridine-3-boronic acid: Similar structure but with a methylthio group instead of an isopropylthio group, which may affect its steric and electronic properties.
Uniqueness
6-(Isopropylthio)pyridine-3-boronic acid is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
(6-propan-2-ylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEICUZDZXGHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681628 |
Source


|
| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-90-0 |
Source


|
| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



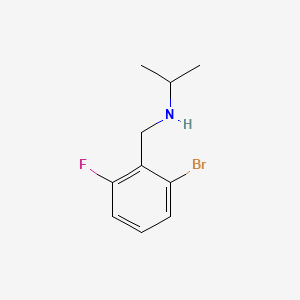
![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)
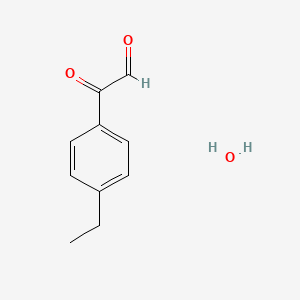
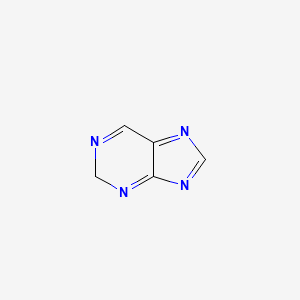

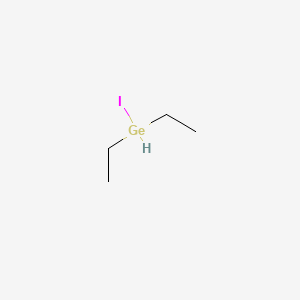
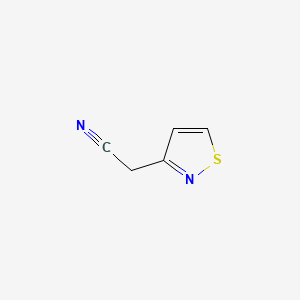
![N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide](/img/structure/B578259.png)
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)

![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)
